Alcloxa, scientifically known as Aluminum, Chloro [(2,5-Dioxo-4-Imidazolidinyl)Ureato]Tetrahydroxydi-, is a heterocyclic organic compound that incorporates aluminum. This compound is primarily utilized in cosmetic and personal care products due to its antimicrobial and astringent properties. Alcloxa combines the benefits of aluminum's astringency with the soothing and healing effects of allantoin, making it effective for skin treatments .
Alcloxa is classified under the category of metal complexes, specifically as a dihydroxyaluminum allantoinate. It is synthesized from allantoin, a naturally occurring compound found in various plants, and aluminum chlorohydrate. The compound's chemical structure allows it to be categorized as both an organic and inorganic compound due to its aluminum content .
Alcloxa is synthesized through a reaction between allantoin and aluminum chlorohydrate in a 1:1 molar ratio. This reaction produces a soluble salt that retains the beneficial properties of both components: allantoin's skin-softening and healing properties along with the astringent effects of aluminum compounds. The synthesis involves careful control of reaction conditions to ensure the stability and efficacy of the final product .
The molecular formula of Alcloxa is , with a molecular weight of approximately 318.582 g/mol. The structural representation includes:
The structure features two aluminum atoms coordinated with chlorine and hydroxide groups, along with an imidazolidine ring derived from allantoin .
Alcloxa can undergo several types of chemical reactions:
Common reagents involved in these reactions include various oxidizing agents, reducing agents, and solvents. The specific products formed depend on the reaction conditions utilized .
The mechanism by which Alcloxa exerts its effects involves multiple pathways:
This dual action makes Alcloxa particularly effective in formulations aimed at reducing skin oiliness and preventing bacterial proliferation .
Alcloxa exhibits several notable physical and chemical properties:
Relevant data includes:
These properties contribute to its effectiveness in topical applications .
Alcloxa has diverse applications across various fields:
In vitro studies have demonstrated that Alcloxa inhibits bacterial decomposition of human epidermal scales, making it valuable for formulations targeting skin health .
The ALCOA acronym (Attributable, Legible, Contemporaneous, Original, Accurate) was formalized in the 1990s by Stan W. Woollen of the FDA’s Office of Enforcement. It emerged as a response to growing concerns about data reliability in clinical trials and manufacturing records. The FDA’s focus centered on ensuring that data could withstand regulatory scrutiny by mandating:
This framework was embedded within Good Manufacturing Practice (GMP) and Good Clinical Practice (GCP) regulations. By 2008, 80% of FDA warning letters cited data integrity violations, underscoring ALCOA’s regulatory criticality [2].
As digital data systems proliferated, regulators identified gaps in the original ALCOA model. In 2010, the framework evolved into ALCOA+ (or ALCOA-C), adding four principles to address lifecycle data management:
This expansion responded to challenges like hybrid (paper-electronic) systems and complex metadata. For example, "Complete" mandates retaining retest results and invalidated assays, not just final reports [4]. Similarly, "Enduring" requires migration plans for obsolete electronic data formats to ensure decades-long readability [8].
Table: Core Components of ALCOA vs. ALCOA+
Principle | ALCOA (1990s) | ALCOA+ (2010+) |
---|---|---|
Scope | Basic data recording | Full data lifecycle management |
Key Additions | — | Complete, Consistent, Enduring, Available |
Audit Focus | Source documentation | Metadata + Audit trails |
Technology Relevance | Paper-centric | Electronic systems + Hybrid models |
By 2023, ALCOA+ further incorporated traceability as an implicit enhancement, emphasizing granular audit trails. This "ALCOA++" evolution addresses Industry 4.0 complexities:
Regulatory agencies like the EMA and MHRA explicitly reference these principles in guidelines for computerized systems. Traceability, for instance, enables reconstruction of analytical sequences in drug development, proving that no data was selectively omitted [6] [7].
Table: Timeline of Key ALCOA Framework Developments
Year | Milestone | Regulatory Impact |
---|---|---|
1990s | ALCOA coined by FDA | Basis for GCP/GMP data standards |
2010 | ALCOA+ formalized | Inclusion in EMA/FDA electronic data guidance |
2018 | ICH Q12 alignment | Lifecycle management for data integrity |
2023 | Traceability emphasis | Response to AI/cloud-based data systems |
Compound Names Mentioned: ALCOA, ALCOA+, ALCOA-C, ALCOA++
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7